Disperse Yellow 163

Description

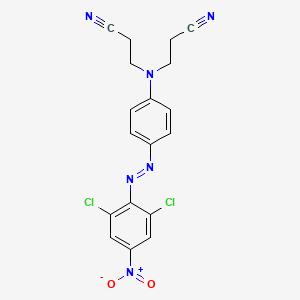

The exact mass of the compound Propanenitrile, 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis- is 416.0555291 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N6O2/c19-16-11-15(26(27)28)12-17(20)18(16)24-23-13-3-5-14(6-4-13)25(9-1-7-21)10-2-8-22/h3-6,11-12H,1-2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUERWWKQVXXPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCC#N)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7070846 | |

| Record name | 3,3'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bispropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67923-43-7, 71767-67-4 | |

| Record name | 3,3′-[[4-[2-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67923-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3,3'-((4-(2-(2,6-dichloro-4-nitrophenyl)diazenyl)phenyl)imino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067923437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3,3'-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bispropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bispropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3,3'-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Yellow 163: A Technical Guide to Synthesis, Characterization, and Exploration of Novel Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 163, a monoazo dye belonging to the disperse class, is traditionally utilized in the textile industry for dyeing polyester (B1180765) fabrics. This technical guide provides a comprehensive overview of its synthesis, purification, and in-depth characterization. Beyond its conventional use, this document explores the potential for novel applications in materials science and biomedical fields, drawing upon the unique structural features of the molecule, namely its halogen and cyano substituents. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate further research and development.

Introduction

This compound, with the Color Index name C.I. This compound, is chemically identified as 3-{--INVALID-LINK--amino}propanenitrile. Its insolubility in water and affinity for hydrophobic fibers make it an effective colorant for synthetic polymers. The presence of dichloro, nitro, and cyano functional groups on its aromatic framework not only imparts its characteristic color but also suggests the potential for functionalities beyond dyeing. Recent research into azo compounds with similar structural motifs has revealed promising applications in areas such as antimicrobial materials and chemosensors. This guide aims to serve as a foundational resource for researchers interested in exploring the synthesis and untapped potential of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1]

Synthesis Workflow

References

An In-depth Technical Guide to the Photophysical Properties of Disperse Yellow 163 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Disperse Yellow 163, with the chemical name 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis(propanenitrile), is a synthetic organic colorant belonging to the azo dye class. Its molecular structure features a donor-π-acceptor (D-π-A) system, where the N,N-bis(2-cyanoethyl)amino group acts as the electron donor and the dichloro-nitrophenyl group serves as the electron acceptor, connected by an azo bridge. This electronic arrangement is responsible for its characteristic absorption in the visible region of the electromagnetic spectrum and makes its photophysical properties highly sensitive to the polarity of its local environment.

The study of the photophysical properties of such dyes in different organic solvents provides valuable insights into solute-solvent interactions and the nature of the electronic transitions. Key parameters of interest include the absorption and emission maxima (λ_abs and λ_em), molar extinction coefficient (ε), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f). The systematic investigation of these properties as a function of solvent polarity is known as a solvatochromism study.

Photophysical Properties and Solvatochromism

The photophysical behavior of this compound is governed by intramolecular charge transfer (ICT) from the donor to the acceptor moiety upon photoexcitation. The extent of this charge transfer and the stabilization of the resulting excited state are strongly influenced by the surrounding solvent molecules.

Positive Solvatochromism: this compound is expected to exhibit positive solvatochromism. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap between the two states. This results in a bathochromic (red) shift in the absorption and emission spectra as the solvent polarity increases.

Data Presentation

A systematic study of this compound would involve measuring its photophysical properties in a range of organic solvents with varying polarities. The collected data should be organized into a structured table for clear comparison. While comprehensive experimental data for this compound is not currently available in the literature, Table 1 provides a template for the presentation of such data.

Table 1: Template for Photophysical Data of this compound in Organic Solvents

| Solvent | Polarity (ET(30)) | λ_abs (nm) | ε (M-1cm-1) | λ_em (nm) | Stokes Shift (cm-1) | Φ_f | τ_f (ns) |

| Cyclohexane | 31.2 | ||||||

| Toluene | 33.9 | ||||||

| Dichloromethane | 40.7 | ||||||

| Acetone (B3395972) | 42.2 | ||||||

| Acetonitrile | 45.6 | ||||||

| Dimethyl Sulfoxide | 45.1 | ||||||

| Ethanol | 51.9 | ||||||

| Methanol | 55.4 |

Experimental Protocols

The following sections detail the standard experimental methodologies for the characterization of the photophysical properties of this compound.

Sample Preparation

-

Solvent Selection: A series of spectroscopic grade organic solvents covering a wide range of polarities should be selected.

-

Stock Solution: A concentrated stock solution of this compound should be prepared in a suitable solvent in which it is highly soluble (e.g., acetone or dichloromethane).

-

Working Solutions: Working solutions for absorption and fluorescence measurements are prepared by diluting the stock solution with the respective solvents to achieve an absorbance in the range of 0.01-0.1 for fluorescence measurements and around 1.0 for molar extinction coefficient determination.

UV-Vis Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Procedure:

-

The spectrophotometer is blanked with the respective solvent in a 1 cm path length quartz cuvette.

-

The absorption spectrum of the sample solution is recorded over a suitable wavelength range (e.g., 300-700 nm).

-

The wavelength of maximum absorption (λ_abs) is determined.

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length.

-

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector is used.

-

Procedure:

-

The sample solution (absorbance < 0.1 at the excitation wavelength) is placed in a 1 cm path length quartz cuvette.

-

The sample is excited at its absorption maximum (λ_abs).

-

The emission spectrum is recorded over a suitable wavelength range, typically starting from ~10 nm above the excitation wavelength.

-

The wavelength of maximum emission (λ_em) is determined.

-

Fluorescence Quantum Yield (Φ_f) Determination

The relative method is commonly employed for determining the fluorescence quantum yield.

-

Standard Selection: A well-characterized fluorescence standard with a known quantum yield and with absorption and emission in a similar spectral range to this compound should be chosen (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95).

-

Procedure:

-

Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.

-

Measure the absorbance of each solution.

-

Record the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the gradients of the sample and reference plots, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).

-

Fluorescence Lifetime (τ_f) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Procedure:

-

The sample is excited with the pulsed laser at its absorption maximum.

-

The arrival times of the emitted photons are recorded relative to the excitation pulse.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

-

The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer).

-

The fluorescence decay data is fitted to an exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime (τ_f).

-

Visualization of Concepts and Workflows

Solvatochromism Signaling Pathway

The following diagram illustrates the effect of solvent polarity on the electronic energy levels of a solvatochromic dye like this compound, leading to a red shift in the emission spectrum.

Caption: Solvatochromic effect on a D-π-A dye.

Experimental Workflow

The diagram below outlines the logical workflow for the comprehensive photophysical characterization of this compound.

Caption: Experimental workflow for photophysical analysis.

Conclusion

This technical guide provides a foundational understanding of the photophysical properties of this compound in organic solvents and outlines the necessary experimental procedures for their detailed characterization. While specific quantitative data for this dye remains to be comprehensively reported in the scientific literature, the provided framework and methodologies will enable researchers to systematically investigate its solvatochromic behavior. Such studies are essential for unlocking the full potential of this compound in various scientific and technological applications. The enclosed diagrams offer a clear visualization of the underlying principles and the experimental workflow, serving as a valuable resource for researchers in the field.

In-depth Spectroscopic Analysis of Azo Dyes: A Technical Guide Using Disperse Red 1 as a Case Study

An Important Note on Data Availability: Comprehensive, publicly available experimental spectroscopic data for Disperse Yellow 163 (C.I. 111235) is limited. To provide a thorough and illustrative technical guide that adheres to the specified requirements for data presentation and experimental detail, this document will focus on the well-characterized and structurally related monoazo dye, Disperse Red 1 (C.I. 11110) . The principles and methodologies described herein are directly applicable to the analysis of this compound and other similar azo dye molecules.

Introduction

Disperse dyes are a class of synthetic organic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose (B213188) acetate. Their application involves dispersion in an aqueous medium, followed by diffusion into the fiber at high temperatures. The molecular structure of these dyes is paramount to their color, fastness, and application properties. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most important group of commercial dyes.

This technical guide provides a detailed overview of the spectroscopic techniques used to elucidate the molecular structure of disperse azo dyes, using Disperse Red 1 as a model compound. The methodologies and data presented are essential for researchers, scientists, and professionals involved in drug development, materials science, and quality control, where precise molecular characterization is critical.

Molecular Structure of the Analyte

Analyte: Disperse Red 1 C.I. Name: Disperse Red 1[1] C.I. Number: 11110[1] CAS Number: 2872-52-8[2][3] Molecular Formula: C₁₆H₁₈N₄O₃[2] Molecular Weight: 314.34 g/mol [1][2][3] IUPAC Name: 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol[2] Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for Disperse Red 1, obtained through various analytical techniques.

UV-Visible (UV-Vis) Spectroscopy

| Parameter | Value | Solvent | Reference |

| λmax | 502 nm | Methanol | [1] |

| λmax | ~505 nm | Aqueous solution with dispersant | [4] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~3400 | O-H stretch (hydroxyl group) | Broad | [general knowledge] |

| ~3050 | Aromatic C-H stretch | Medium | [general knowledge] |

| ~2950 | Aliphatic C-H stretch | Medium | [general knowledge] |

| ~1600 | C=C aromatic ring stretch | Strong | [general knowledge] |

| ~1520 | N-O asymmetric stretch (nitro group) | Strong | [general knowledge] |

| ~1450 | Azo (-N=N-) stretch | Medium-Weak | [general knowledge] |

| ~1340 | N-O symmetric stretch (nitro group) | Strong | [general knowledge] |

| ~1250 | C-N stretch | Strong | [general knowledge] |

| ~1050 | C-O stretch (primary alcohol) | Strong | [general knowledge] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: While a dedicated publication with a complete assignment for Disperse Red 1 was not found, the following are predicted chemical shifts based on the analysis of its derivative, Disperse Red 1 acrylate, and general principles of NMR spectroscopy.

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| ~1.3 | Triplet | 3H | -CH₂CH₃ | [5] (inferred) |

| ~3.6 | Quartet | 2H | -CH₂ CH₃ | [5] (inferred) |

| ~3.8 | Triplet | 2H | -N-CH₂ CH₂OH | [5] (inferred) |

| ~4.0 | Triplet | 2H | -N-CH₂CH₂ OH | [5] (inferred) |

| ~6.8 | Doublet | 2H | Aromatic H (ortho to N) | [5] (inferred) |

| ~7.8 | Doublet | 2H | Aromatic H (meta to N) | [5] (inferred) |

| ~7.9 | Doublet | 2H | Aromatic H (ortho to azo) | [5] (inferred) |

| ~8.3 | Doublet | 2H | Aromatic H (ortho to NO₂) | [5] (inferred) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment | Reference |

| ~12.5 | -CH₂CH₃ | [5] (inferred) |

| ~45.0 | -CH₂ CH₃ | [5] (inferred) |

| ~50.0 | -N-CH₂ CH₂OH | [5] (inferred) |

| ~60.0 | -N-CH₂CH₂ OH | [5] (inferred) |

| ~111.0 | Aromatic C (ortho to N) | [5] (inferred) |

| ~122.0 | Aromatic C (ortho to NO₂) | [5] (inferred) |

| ~125.0 | Aromatic C (ortho to azo) | [5] (inferred) |

| ~126.0 | Aromatic C (meta to N) | [5] (inferred) |

| ~143.0 | Aromatic C (ipso to azo) | [5] (inferred) |

| ~147.0 | Aromatic C (ipso to NO₂) | [5] (inferred) |

| ~152.0 | Aromatic C (ipso to N) | [5] (inferred) |

| ~156.0 | Aromatic C (ipso to azo) | [5] (inferred) |

Mass Spectrometry (MS)

| m/z | Ion | Method | Reference |

| 315.1452 | [M+H]⁺ | LC-ESI-QTOF | [2] |

| 314 | [M]⁺ | EI | [general knowledge] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) of the dye, which is characteristic of its chromophoric system.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Solvent Selection: Methanol is a suitable solvent for dissolving Disperse Red 1.

-

Sample Preparation: A stock solution of Disperse Red 1 is prepared by accurately weighing a small amount of the dye and dissolving it in a known volume of methanol. A dilute working solution (typically in the micromolar range) is then prepared from the stock solution to ensure the absorbance falls within the linear range of the instrument (generally below 1.0 AU).

-

Instrument Setup: The spectrophotometer is set to scan a wavelength range that includes the visible region, for instance, from 350 nm to 700 nm.

-

Blank Measurement: A cuvette filled with the pure solvent (methanol) is placed in the reference beam path, and a baseline correction is performed.

-

Sample Measurement: The sample cuvette is filled with the dilute dye solution, and the absorption spectrum is recorded.

-

Data Analysis: The wavelength at which the highest absorbance is observed is identified as λmax. For Disperse Red 1 in methanol, this is approximately 502 nm.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: For a solid sample like Disperse Red 1, a small amount of the powder is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Background Spectrum: A background spectrum of the empty ATR crystal (or the pure KBr pellet) is recorded to account for atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in Disperse Red 1, such as O-H, C-H (aromatic and aliphatic), C=C, N=N, N-O, C-N, and C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed information about the carbon-hydrogen framework of the molecule, including the connectivity and chemical environment of individual atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Solvent Selection: A deuterated solvent in which the sample is soluble is chosen, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Preparation: A few milligrams of Disperse Red 1 are dissolved in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired, providing information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting), and the relative number of each type of proton (integration).

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired, often using broadband proton decoupling to produce a spectrum with a single peak for each unique carbon atom. This reveals the number of different types of carbon atoms and their electronic environments.

-

Data Analysis: The chemical shifts, splitting patterns, and integration values are analyzed to assign specific signals to the various hydrogen and carbon atoms in the Disperse Red 1 molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis.

Instrumentation: A mass spectrometer, which can be coupled with a chromatographic system like Liquid Chromatography (LC-MS).

Procedure:

-

Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the ion source of the mass spectrometer. For LC-MS, the sample is first separated by the LC column.

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is typically used for molecules like Disperse Red 1. This method generally produces the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The abundance of each ion is measured, resulting in a mass spectrum.

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak (or the [M+H]⁺ peak), which confirms the molecular weight of the compound. For Disperse Red 1, the [M+H]⁺ ion is observed at an m/z of approximately 315.1452.[2] Further fragmentation analysis (MS/MS) can be performed to elucidate the structure of different parts of the molecule.

Visualized Workflows and Relationships

Overall Analytical Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a disperse dye.

Caption: Workflow for Spectroscopic Analysis of Disperse Dyes.

Relationship of Spectroscopic Data to Molecular Structure

This diagram illustrates how different spectroscopic techniques probe specific aspects of the Disperse Red 1 molecule.

Caption: Correlation of Spectroscopy to Functional Groups.

Conclusion

The comprehensive spectroscopic analysis of disperse azo dyes, exemplified here by Disperse Red 1, is a multi-faceted process that relies on the synergistic application of several analytical techniques. UV-Vis spectroscopy provides key information about the electronic structure of the chromophore, while FT-IR spectroscopy is invaluable for the identification of key functional groups. NMR spectroscopy offers a detailed map of the molecular skeleton, and mass spectrometry confirms the molecular weight and provides clues for structural fragmentation. Together, these methods allow for the unambiguous elucidation and confirmation of the molecular structure of disperse dyes, which is fundamental for understanding their properties and for ensuring their quality and safety in various applications.

References

- 1. 分散红 1 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]

- 2. Disperse red 1 | C16H18N4O3 | CID 17886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. webbook.nist.gov [webbook.nist.gov]

- 4. scielo.br [scielo.br]

- 5. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Azo-Hydrazone Tautomerism of Disperse Yellow 163: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Azo-Hydrazone Tautomerism

Azo-hydrazone tautomerism is a form of prototropic tautomerism where a proton migrates from a hydroxyl or amino group to one of the nitrogen atoms of the azo bridge, accompanied by a rearrangement of the double bonds.[4][5] In the case of Disperse Yellow 163, which lacks a hydroxyl group, the tautomerism would be of the amine-azo to imine-hydrazone type, though the more common and significant tautomerism in related dyes involves a phenolic or naphtholic hydroxyl group. For the purpose of this guide, we will consider a hypothetical, closely related analogue of this compound that contains a hydroxyl group ortho to the azo linkage, which is a common structural motif for significant azo-hydrazone tautomerism.

The equilibrium between the azo and hydrazone forms is influenced by several factors:

-

Solvent Polarity: Polar solvents tend to favor the more polar hydrazone tautomer.[4][6]

-

Temperature: The effect of temperature on the equilibrium can vary depending on the specific dye and solvent system.

-

pH: The acidity or basicity of the medium can significantly shift the equilibrium by protonating or deprotonating the molecule.[7][8]

-

Substituent Effects: Electron-withdrawing or electron-donating groups on the aromatic rings can influence the relative stabilities of the tautomers.

Structural Elucidation of Tautomers

The two tautomeric forms of the hypothetical hydroxyl-analogue of this compound are the Azo form and the Hydrazone form.

Experimental Investigation of Tautomerism

The investigation of azo-hydrazone tautomerism primarily relies on spectroscopic techniques, which can differentiate between the two forms and quantify their relative abundance.

UV-Visible Spectroscopy

Principle: The azo and hydrazone tautomers have distinct electronic structures and therefore exhibit different absorption maxima (λmax) in the UV-Vis spectrum. The azo form typically absorbs at a shorter wavelength (in the UV or near-UV region), while the more conjugated hydrazone form absorbs at a longer wavelength (in the visible region), contributing to the dye's color.[8][9]

Experimental Protocol:

-

Sample Preparation: Prepare stock solutions of this compound (or its analogue) in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, dimethyl sulfoxide). A typical concentration is 1 x 10-5 M.

-

Spectral Acquisition: Record the UV-Vis absorption spectra of each solution over a wavelength range of 200-700 nm using a double-beam spectrophotometer. Use the pure solvent as a reference.

-

Data Analysis: Identify the λmax for each absorption band in the different solvents. The relative intensities of the bands corresponding to the azo and hydrazone forms can be used to qualitatively assess the position of the tautomeric equilibrium. For quantitative analysis, deconvolution of the overlapping spectral bands may be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H and 13C NMR spectroscopy are powerful tools for elucidating the precise structure of the dominant tautomer. The chemical shifts of key protons and carbons are sensitive to the electronic environment, which differs significantly between the azo and hydrazone forms. For instance, the hydrazone form will exhibit a characteristic N-H proton signal, which is absent in the azo form.[4][5][10][11]

Experimental Protocol:

-

Sample Preparation: Prepare concentrated solutions (typically 5-10 mg/mL) of the dye in deuterated solvents of varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

-

Spectral Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Analyze the chemical shifts and coupling constants. The presence of a downfield N-H proton signal (typically > 10 ppm) is a strong indicator of the hydrazone tautomer. The chemical shifts of the aromatic protons and carbons, as well as the carbon attached to the oxygen, will also differ between the two forms.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium constant (KT) can be estimated from spectroscopic data.

KT = [Hydrazone] / [Azo]

Hypothetical Quantitative Data

The following tables summarize hypothetical, yet realistic, UV-Vis and NMR data for a hydroxyl-analogue of this compound, illustrating the influence of solvent polarity on the tautomeric equilibrium.

Table 1: Hypothetical UV-Vis Spectral Data

| Solvent | Dielectric Constant (ε) | λmax Azo (nm) | λmax Hydrazone (nm) | Predominant Tautomer |

| Hexane | 1.88 | ~380 | ~450 (shoulder) | Azo |

| Toluene | 2.38 | ~385 | ~460 | Azo |

| Chloroform | 4.81 | ~390 | ~475 | Azo/Hydrazone |

| Acetone | 20.7 | ~395 | ~485 | Hydrazone |

| Ethanol | 24.5 | ~400 | ~490 | Hydrazone |

| DMSO | 46.7 | ~405 | ~500 | Hydrazone |

Table 2: Hypothetical 1H NMR Chemical Shifts (ppm)

| Solvent | Aromatic Protons | -OH Proton (Azo) | -NH Proton (Hydrazone) |

| CDCl₃ | 6.8 - 8.2 | ~10.5 | ~14.2 (minor) |

| Acetone-d₆ | 7.0 - 8.5 | ~10.2 (minor) | ~14.8 |

| DMSO-d₆ | 7.1 - 8.6 | Not Observed | ~15.1 |

Computational Modeling

Density Functional Theory (DFT) calculations are a valuable complementary tool for studying tautomerism.[4][5][12] They can be used to:

-

Calculate the relative energies of the azo and hydrazone tautomers in the gas phase and in different solvents (using continuum solvent models).

-

Predict the geometric parameters (bond lengths and angles) of each tautomer.

-

Simulate the UV-Vis and NMR spectra of the individual tautomers to aid in the interpretation of experimental data.

Logical Framework for Tautomerism Investigation

The comprehensive investigation of the tautomerism of this compound involves an integrated approach combining experimental and computational methods.

Conclusion

The tautomeric behavior of this compound is a crucial aspect of its chemistry that dictates its properties and performance. Although specific experimental data for this dye is limited, the methodologies and principles outlined in this guide provide a robust framework for its investigation. A combined approach of UV-Vis and NMR spectroscopy, complemented by DFT calculations, can provide a comprehensive understanding of the azo-hydrazone equilibrium. Such studies are essential for the rational design of new and improved azo dyes for a wide range of applications.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Disperse yellow patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 3. ias.ac.in [ias.ac.in]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. CN108624079B - Production method of solvent yellow 163 dye - Google Patents [patents.google.com]

- 6. This compound CAS#: 67923-43-7 [m.chemicalbook.com]

- 7. CN101130639A - Novel technique for synthesizing solvent yellow 163 - Google Patents [patents.google.com]

- 8. This compound | 67923-43-7 [amp.chemicalbook.com]

- 9. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 10. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 67923-43-7 [chemicalbook.com]

Electrochemical Properties and Cyclic Voltammetry of Disperse Yellow 163: A Technical Guide

Introduction

Disperse Yellow 163 is a mono-azo dye characterized by the presence of an azo group (-N=N-) linking two substituted aromatic rings.[1] Its molecular formula is C₁₈H₁₄Cl₂N₆O₂.[2][] The electrochemical behavior of azo dyes is of significant interest for applications in sensing, environmental remediation, and understanding tinctorial properties. Cyclic voltammetry is a powerful technique to probe the redox characteristics of such compounds.

The core electrochemical activity of this compound is expected to revolve around the reduction of its azo linkage and nitro group. The presence of electron-withdrawing groups, such as the two chlorine atoms and the nitro group on one of the aromatic rings, is predicted to facilitate the reduction process, causing it to occur at less negative potentials compared to unsubstituted azo dyes.[4] Due to the characteristic low aqueous solubility of disperse dyes, electrochemical studies may require non-aqueous solvents or the use of surfactants to achieve sufficient concentrations for analysis.[5]

Generalized Electrochemical Behavior of Azo Dyes

The electrochemical reduction of the azo group is typically an irreversible process involving the transfer of multiple electrons.[4][6] In acidic or aprotic media, the reduction often proceeds via a two-electron, two-proton step to form a hydrazo intermediate (-NH-NH-). This intermediate can then be further reduced, often leading to the cleavage of the N-N bond to yield two aromatic amine molecules.[7][8] The overall process can involve four electrons for the complete reduction to amines.[4]

The general reduction pathway is as follows:

-

Initial Reduction: Ar-N=N-Ar' + 2e⁻ + 2H⁺ → Ar-NH-NH-Ar'

-

Bond Cleavage: Ar-NH-NH-Ar' + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂N-Ar'

This reductive cleavage is the basis for the electrochemical decolorization of azo dye effluents.

Experimental Protocol for Cyclic Voltammetry

This section outlines a representative experimental protocol for investigating the electrochemical properties of a disperse dye like this compound. Given the dye's low solubility in water, both aqueous (with a dispersing agent) and non-aqueous methodologies are presented.

3.1 Materials and Reagents

-

Working Electrode: Glassy Carbon Electrode (GCE) (3 mm diameter)

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl, 3 M KCl)

-

Counter Electrode: Platinum wire

-

Analyte: this compound

-

Supporting Electrolyte (Aqueous): 0.1 M Sodium sulfate (B86663) (Na₂SO₄) in deionized water.

-

Supporting Electrolyte (Non-Aqueous): 0.1 M Lithium chloride (LiCl) in N,N-Dimethylformamide (DMF).[9]

-

Surfactant (for aqueous setup): N-cetyl-N,N,N-trimethylammonium bromide (CTAB).[5]

-

Solvents: High-purity DMF, deionized water.

-

Inert Gas: High-purity nitrogen or argon.

3.2 Instrumentation

-

Potentiostat/Galvanostat electrochemical workstation.

-

Three-electrode electrochemical cell.

-

Polishing kit for the working electrode (alumina slurries and polishing pads).

3.3 Electrode Preparation

-

Polish the glassy carbon working electrode with 1.0, 0.3, and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.

-

Rinse the electrode thoroughly with deionized water and sonicate in both water and ethanol (B145695) for 2 minutes each to remove any adhered alumina particles.

-

Dry the electrode under a stream of nitrogen gas before use.

3.4 Sample Preparation

-

Method A: Non-Aqueous (DMF)

-

Prepare a 0.1 M stock solution of LiCl supporting electrolyte in DMF.[9]

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMF.

-

For analysis, add a specific volume of the dye stock solution to the LiCl/DMF electrolyte to achieve the desired final concentration (e.g., 1 mM).

-

-

Method B: Aqueous Dispersion

-

Prepare a 0.1 M Na₂SO₄ aqueous supporting electrolyte.

-

Add a surfactant like CTAB to the electrolyte (e.g., 0.2 g/L) to aid in the dispersion of the dye.[5]

-

Prepare a concentrated stock solution of this compound in a minimal amount of DMF (e.g., 3 g/L).[9]

-

Add a small aliquot (e.g., 0.1 mL) of the dye/DMF stock solution to the aqueous electrolyte (e.g., 10 mL) while stirring to form a fine dispersion.[9]

-

3.5 Cyclic Voltammetry Procedure

-

Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

-

Add the analyte solution (prepared via Method A or B) to the cell.

-

Purge the solution with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen/argon blanket over the solution during the experiment.

-

Perform a cyclic voltammetry scan. A typical potential window for azo dye reduction is from approximately +0.5 V to -1.5 V vs. Ag/AgCl.

-

Record voltammograms at various scan rates (e.g., 10, 20, 50, 100, 200 mV/s) to investigate the relationship between peak current and scan rate, which helps in determining if the process is diffusion-controlled or adsorption-controlled.[9]

-

First, run a blank scan of the supporting electrolyte alone to identify any background peaks.

Data Presentation

As no specific data for this compound is available, the following table summarizes representative electrochemical data for an analogous disperse azo dye, C.I. Disperse Orange 62, which also contains nitro and chloro substituents. This data is intended for comparative purposes.

Table 1: Representative Cyclic Voltammetry Data for an Analogous Disperse Azo Dye (C.I. Disperse Orange 62) in an Aqueous System. [9]

| Parameter | Value | Conditions |

| Cathodic Peak Potential (Epc1) | ~ -0.6 V vs. Ag/AgCl | Reduction of Nitro Group |

| Cathodic Peak Potential (Epc2) | ~ -0.8 V vs. Ag/AgCl | Reduction of Azo Group |

| Process Type | Irreversible | No corresponding anodic peaks are observed on the reverse scan. |

| Control Mechanism | Diffusion-controlled | Cathodic peak current shows a linear relationship with the square root of the scan rate. |

Note: The exact peak potentials for this compound may differ based on its specific molecular structure and the experimental conditions used.

Visualizations

The following diagrams illustrate the typical experimental workflow for cyclic voltammetry and the generalized reduction mechanism of an azo dye.

Caption: Experimental workflow for cyclic voltammetry analysis.

Caption: Generalized electrochemical reduction pathway of an azo dye.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound CAS#: 67923-43-7 [m.chemicalbook.com]

- 4. Electrochemical Reduction Properties of Azo Dyes in Acidic Media [cjcu.jlu.edu.cn]

- 5. Cyclic Voltammetry of C.I. Disperse Orange 62 in an Aqueous Electrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peacta.org [peacta.org]

- 7. Electrochemical Reduction of Azo Dyes Mimicking their Biotransformation to More Toxic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of Disperse Yellow 163

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Disperse Yellow 163 is a yellow powder with the chemical formula C₁₈H₁₄Cl₂N₆O₂ and a molecular weight of 417.25 g/mol .[1][2] Its non-ionic nature and low water solubility are characteristic of disperse dyes, necessitating their application as a fine dispersion in aqueous dyebaths.[3] The dyeing of polyester (B1180765) fibers with disperse dyes typically occurs at high temperatures, often between 120°C and 130°C under pressure, to facilitate dye diffusion into the polymer matrix.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| C.I. Name | This compound | [1] |

| C.I. Number | 111235 | [1] |

| CAS Number | 67923-43-7 | [2] |

| Molecular Formula | C₁₈H₁₄Cl₂N₆O₂ | [1][2] |

| Molecular Weight | 417.25 g/mol | [1][2] |

| Molecular Structure | Single Azo Class | [1] |

| Predicted Boiling Point | 685.4 ± 55.0 °C | [2] |

| Predicted Density | 1.37 g/cm³ | [2] |

| Appearance | Yellow Powder | [4] |

Thermal Stability

The thermal stability of disperse dyes is a critical factor in their application, as they are often subjected to high temperatures during dyeing and subsequent processing of the textile. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not publicly available, the general behavior of analogous azo disperse dyes suggests a high degree of thermal stability. Disperse dyes are generally crystalline materials with high melting points, typically exceeding 150°C.[3] The thermal degradation of azo dyes is primarily initiated by the cleavage of the azo bond (-N=N-).[5][6]

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| < 200 | < 2% | Loss of residual moisture and volatile impurities. |

| 200 - 350 | 5 - 15% | Onset of decomposition, likely initiated at the azo linkage. |

| 350 - 500 | 40 - 60% | Major thermal degradation, involving cleavage of the azo bond and fragmentation of the aromatic structures. |

| > 500 | 20 - 30% | Carbonization of the organic residue. |

Note: This data is hypothetical and based on the typical thermal decomposition profiles of similar azo disperse dyes. Actual values may vary.

Degradation Pathways

The primary thermal degradation pathway for azo dyes involves the homolytic cleavage of the azo bond, which is the most thermally labile part of the molecule.[5][6] This cleavage results in the formation of two primary radical fragments. For this compound, this would lead to the formation of a 2,6-dichloro-4-nitrophenyl radical and a N,N-bis(2-cyanoethyl)aminophenyl radical. These highly reactive radicals would then undergo further reactions, such as hydrogen abstraction from the surrounding environment or other dye molecules, to form stable degradation products.

Based on studies of structurally similar azo dyes, the expected primary degradation products of this compound are:

-

2,6-dichloro-4-nitroaniline (B1670479): This is a plausible degradation product formed from the 2,6-dichloro-4-nitrophenyl radical. The microbial degradation of a similar azo dye has been shown to yield this compound.

-

N,N-bis(2-cyanoethyl)aniline: This would be formed from the N,N-bis(2-cyanoethyl)aminophenyl radical.

Further fragmentation of these primary products at higher temperatures could lead to the formation of smaller volatile compounds.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

To accurately determine the thermal stability and degradation pathways of this compound, a combination of analytical techniques is required. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides quantitative information about the thermal stability and decomposition profile of the material.

-

Instrumentation: A high-resolution thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 800°C at a constant heating rate of 10°C/min.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at different stages.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions: Heat the sample to a series of temperatures (e.g., 300°C, 400°C, 500°C, 600°C) for a short duration (e.g., 10-20 seconds) in an inert atmosphere (helium).

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A suitable temperature program to separate the pyrolysis products, for example, start at 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550.

-

-

Data Analysis: The mass spectra of the separated components are compared with a mass spectral library (e.g., NIST) to identify the degradation products.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This compound, as a monoazo disperse dye, is expected to exhibit good thermal stability, a prerequisite for its application in high-temperature dyeing processes. The primary thermal degradation mechanism is anticipated to be the cleavage of the azo bond, leading to the formation of 2,6-dichloro-4-nitroaniline and N,N-bis(2-cyanoethyl)aniline as the main initial degradation products. Further research employing the detailed experimental protocols outlined in this guide is necessary to ascertain the precise thermal decomposition profile and to confirm the proposed degradation pathways. Such data would be invaluable for optimizing dyeing processes, ensuring product safety, and conducting comprehensive environmental risk assessments.

References

- 1. CN101130639A - Novel technique for synthesizing solvent yellow 163 - Google Patents [patents.google.com]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CN111423741A - Disperse yellow dye and synthetic method thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 67923-43-7 (Disperse Yellow 163)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by CAS number 67923-43-7, known as Disperse Yellow 163. The document is structured to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering organized data, procedural insights, and logical visualizations. Due to the nature of the compound as a commercial disperse dye, a complete set of experimentally determined data is not always available in public literature. Therefore, this guide consolidates available information, including predicted values, and outlines general experimental protocols relevant to this class of chemical.

Chemical Identity

The CAS number 67923-43-7 is unequivocally associated with the chemical substance This compound . It is a monoazo dye characterized by the following identifiers:

| Identifier | Value |

| Chemical Name | 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis-propanenitrile[] |

| CAS Number | 67923-43-7[2][3] |

| Molecular Formula | C₁₈H₁₄Cl₂N₆O₂[2][4][5] |

| Molecular Weight | 417.25 g/mol [2][4][5] |

| Synonyms | C.I. This compound, Disperse Yellow BRL, Disperse Yellow S-BRL[3] |

Physicochemical Properties

The following tables summarize the available quantitative data for the physicochemical properties of this compound. It is important to note that some of the data are predicted values from computational models, as experimental determination for every property is not widely published.

Table 2.1: General and Physical Properties

| Property | Value | Source |

| Physical Appearance | Yellow grain/powder[3] | Experimental |

| Melting Point | Data not consistently available | - |

| Boiling Point | 685.4 ± 55.0 °C at 760 mmHg[][2] | Predicted |

| Density | 1.37 ± 0.1 g/cm³[][2] | Predicted |

| Vapor Pressure | No data available | - |

Table 2.2: Solubility and Partitioning

| Property | Value | Source |

| Water Solubility | Generally low, typical for disperse dyes | Qualitative |

| Solubility in Organic Solvents | Data not specifically available for this compound | - |

| LogP (Octanol-Water Partition Coefficient) | No data available | - |

Table 2.3: Acidity and Spectroscopic Data

| Property | Value | Source |

| pKa | 0.86 ± 0.50[2] | Predicted |

| UV-Vis Absorption | Data not available | - |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A general approach for assessing the purity of this compound would involve reverse-phase HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 stationary phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would be optimized to ensure the separation of the main component from any impurities.

-

Detection: The UV-Vis detector would be set to a wavelength corresponding to the maximum absorbance of the dye to monitor the elution.

-

Quantification: Purity is determined by comparing the peak area of the main component to the total area of all detected peaks.

Determination of Melting Point

The melting point of a solid powder like this compound can be determined using a standard melting point apparatus.

-

Procedure: A small, dry sample of the powder is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range over which the substance melts is recorded as the melting point. For a pure substance, this range is typically narrow.

Solubility Determination

A general method for determining solubility in various solvents involves the following steps:

-

Procedure: A known amount of the solvent is placed in a vial at a constant temperature. Small, accurately weighed portions of this compound are added incrementally with vigorous stirring until no more solute dissolves, and a saturated solution is formed. The total weight of the dissolved solute is then used to calculate the solubility at that temperature, often expressed in g/L or mg/mL.

Synthesis Workflow

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction. This workflow can be visualized as follows:

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or interaction of this compound with signaling pathways in a drug development context. As a disperse dye, its primary application is in the textile industry, and it is not designed for pharmaceutical use. The main biological consideration for azo dyes is their potential for metabolic cleavage of the azo bond by azoreductase enzymes, which can lead to the formation of aromatic amines. The toxicological profiles of these metabolites can be of concern.

Conclusion

References

An In-depth Technical Guide to the Manufacturing Methods of 2,6-Dichloro-4-nitroaniline-Based Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the manufacturing methods for azo dyes derived from 2,6-dichloro-4-nitroaniline (B1670479). It covers the synthesis of the key precursor, 2,6-dichloro-4-nitroaniline, followed by detailed experimental protocols for the production of various azo dyes through diazotization and coupling reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in dye chemistry, materials science, and drug development, offering detailed methodologies, quantitative data, and visual representations of the synthetic pathways.

Manufacturing of the Precursor: 2,6-Dichloro-4-nitroaniline

The synthesis of 2,6-dichloro-4-nitroaniline is a critical first step in the production of the target azo dyes. Various methods have been developed for the chlorination of 4-nitroaniline (B120555) to yield this precursor. Below is a summary and comparison of the most common manufacturing processes.

Table 1: Comparison of Manufacturing Methods for 2,6-Dichloro-4-nitroaniline

| Method | Chlorinating Agent | Reaction Medium | Temperature (°C) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Method A | Chlorine gas (Cl₂) | Acetic Acid | 25-35 | 79 - 90.6 | >99 | High purity, reduced aqueous effluent.[1] | Requires handling of chlorine gas. |

| Method B | Chlorine bleaching liquor (Hypochlorous acid) | Dilute aqueous HCl or HNO₃ with a dispersing agent | 5-20, then 70 | ~90 | ≥97 | Avoids direct use of chlorine gas. | Multi-step temperature control, potential for effluent pollution. |

| Method C | Chlorine gas (Cl₂) | Aqueous HCl (4-7.5 N) | 95-110 | 92 | ~82 | Simplified process.[2] | Lower purity, requires high temperatures.[2] |

| Method D | p-nitroaniline-ortho-sulfonic acid chlorination | Aqueous HCl | <10, then >50 | 81-87 | Substantially free of 4-nitro-2-chloro-aniline | High purity, avoids tarry by-products.[3] | Multi-step temperature control. |

Experimental Protocol: Method A - Chlorination in Acetic Acid[1]

This method is favored for its high purity product and reduced environmental impact due to the recyclable reaction medium.

Materials:

-

4-nitroaniline

-

Glacial acetic acid

-

Hydrogen chloride gas

-

Chlorine gas

Procedure:

-

A slurry of 67.4 parts of 4-nitroaniline in 782 parts of glacial acetic acid is stirred in a 1-liter round-bottomed flask equipped with a thermocouple, a mechanical stirrer, a sparge tube, and a vent system.

-

21.7 parts of hydrogen chloride gas are added via the sparge tube.

-

67.5 parts of chlorine gas are then sparged into the mixture while cooling to maintain the temperature at 30°C.

-

The resulting bright yellow slurry is cooled to 20°C before filtering.

-

The filter cake is washed and the product is dried in vacuo.

-

This process yields approximately 80.2 parts (79%) of 2,6-dichloro-4-nitroaniline with a purity of >99% as determined by capillary gas chromatography, and a melting point of 190-194°C.[1]

Synthesis of Azo Dyes from 2,6-Dichloro-4-nitroaniline

The synthesis of azo dyes from 2,6-dichloro-4-nitroaniline follows a two-step process: diazotization of the primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound (the coupling component).

General Mechanism

The overall synthetic pathway can be visualized as follows:

References

C.I. Disperse Yellow 163: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and characterization of C.I. Disperse Yellow 163, a monoazo dye. The information is intended for researchers and scientists in the fields of chemistry, materials science, and analytical science. While primarily used in the textile industry, the methodologies for its synthesis and characterization are instructive for professionals in drug development who work with similar molecular scaffolds.

Core Properties of C.I. This compound

C.I. This compound is a synthetic organic compound valued for its yellow hue and its ability to color hydrophobic fibers. Its physicochemical properties are summarized in the table below.

| Property | Value |

| C.I. Name | This compound |

| CAS Number | 67923-43-7[1][2][3] |

| Molecular Formula | C₁₈H₁₄Cl₂N₆O₂[1][2][3][4] |

| Molecular Weight | 417.25 g/mol [1][2][3][4] |

| IUPAC Name | 3-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile[1] |

| Appearance | Yellow powder[3][4] |

| Boiling Point | 685.4 ± 55.0 °C at 760 Torr[1] |

| Density | 1.37 ± 0.1 g/cm³[1] |

| Molecular Structure Class | Single azo[4] |

Synthesis of C.I. This compound

Experimental Protocol: Synthesis

Step 1: Diazotization of 2,6-dichloro-4-nitroaniline (B1670479)

-

In a flask equipped with a stirrer and thermometer, suspend 2,6-dichloro-4-nitroaniline in a solution of hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

Prepare a solution of sodium nitrite (B80452) in cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of the amine, maintaining the temperature below 5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt of 2,6-dichloro-4-nitroaniline.

Step 2: Azo Coupling

-

In a separate reaction vessel, dissolve N,N-bis(2-cyanoethyl)benzenamine in a suitable solvent, such as a mixture of acetic acid and water.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cooled solution of the coupling agent with vigorous stirring.

-

Maintain the temperature below 10 °C throughout the addition. The formation of a yellow precipitate of C.I. This compound should be observed.

-

Continue stirring the reaction mixture for 2-3 hours at a low temperature to ensure the completion of the coupling reaction.

-

Isolate the crude C.I. This compound by vacuum filtration.

-

Wash the filter cake with cold water until the filtrate is neutral to remove any unreacted starting materials and inorganic salts.

-

The crude dye can be further purified by recrystallization from a suitable organic solvent, such as ethanol (B145695) or acetone, to obtain a product of high purity.

-

Dry the purified dye in a vacuum oven at a controlled temperature.

Characterization of C.I. This compound

A comprehensive characterization of the synthesized C.I. This compound is essential to confirm its identity, purity, and structural integrity. The following are standard analytical techniques employed for the characterization of disperse dyes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of C.I. This compound and for its quantification.

Experimental Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, with a small amount of an acidifier like formic acid or a buffer like ammonium (B1175870) acetate.

-

Standard Preparation: Prepare a stock solution of the purified C.I. This compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the synthesized dye in the mobile phase to a suitable concentration.

-

Injection and Detection: Inject the standard and sample solutions into the HPLC system. Monitor the elution of the dye at its wavelength of maximum absorbance (λmax), which for a yellow dye is typically in the range of 400-450 nm.

-

Data Analysis: The purity of the sample can be determined by the peak area percentage of the main component. Quantification can be achieved by creating a calibration curve from the peak areas of the standard solutions.

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax) of the dye, which is a characteristic property related to its color.

Experimental Protocol: UV-Vis Analysis

-

Prepare a dilute solution of C.I. This compound in a suitable spectroscopic grade solvent (e.g., ethanol, acetone, or DMF).

-

Record the absorption spectrum of the solution over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

-

Identify the λmax from the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule, thereby confirming its structure.

Experimental Protocol: FT-IR Analysis

-

Prepare a solid sample of the dye for analysis. This is typically done by mixing a small amount of the dry dye powder with potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet.

-

Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

-

Characteristic peaks to be observed include those for N-H stretching, C-N stretching, C≡N stretching (from the cyanoethyl groups), C-Cl stretching, N=N stretching (azo group), and aromatic C-H and C=C stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of the dye molecule.

Experimental Protocol: NMR Analysis

-

Dissolve a sample of the purified dye in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Record the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

The ¹H NMR spectrum will show signals corresponding to the aromatic protons and the protons of the cyanoethyl groups.

-

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the aromatic carbons and the carbons of the cyanoethyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the dye and to confirm its molecular formula.

Experimental Protocol: Mass Spectrometry Analysis

-

Introduce a solution of the dye into a mass spectrometer. Techniques such as Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) can be used.[5]

-

Acquire the mass spectrum in the positive or negative ion mode.

-

The molecular ion peak ([M+H]⁺ or [M-H]⁻) will confirm the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of C.I. This compound.

References

- 1. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. The characterization of disperse dyes in polyester fibers using DART mass spectrometry | Semantic Scholar [semanticscholar.org]

- 5. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Solubility studies of Disperse Yellow 163 in different solvent systems

An In-depth Technical Guide on the Solubility of Disperse Yellow 163

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound, with the chemical formula C₁₈H₁₄Cl₂N₆O₂ and a molecular weight of 417.25, is a red-light yellow powder.[1] It belongs to the single azo class of dyes and is identified by CAS Registry Number 71767-67-4.[1] Its primary application is in the dyeing and printing of polyester (B1180765) and its blended fabrics, and it is particularly suitable for polyester superfine fiber.[1] The manufacturing process involves the diazo coupling of 2,6-dichloro-4-nitroaniline (B1670479) with N,N-bis(2-cyanoethyl)benzenamine.[1]

Understanding the solubility of disperse dyes is paramount for optimizing dyeing processes, ensuring color fastness, and in the context of drug development, for assessing the potential interactions and delivery mechanisms of dye-conjugated molecules.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This indicates a notable gap in the publicly available physicochemical data for this particular dye.

For illustrative purposes and to provide a reference point, the following table summarizes the solubility of a different but related compound, Solvent Yellow 163 (CAS No. 13676-91-0). It is crucial to note that Solvent Yellow 163 is a different chemical entity from this compound , and their solubility characteristics will differ.

Table 1: Solubility of Solvent Yellow 163 in Various Organic Solvents at 20°C

| Solvent | Solubility (g/L) |

| Acetone | 13.7[2][3] |

| Butyl Acetate | 15.9[2][3] |

| Methylbenzene | 75.9[2][3] |

| Dichloromethane | 500[2][3] |

| Ethyl Alcohol | 1.7[2][3] |

Experimental Protocols for Determining Dye Solubility

The following section details a general experimental protocol for determining the solubility of disperse dyes like this compound. This method is based on the principle of preparing saturated solutions and quantifying the dissolved dye concentration, often spectrophotometrically.

Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (e.g., acetone, ethanol, dichloromethane, ethyl acetate, water)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Syringe filters (0.45 µm)

-

Cuvettes

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent in a sealed container (e.g., a volumetric flask or a screw-cap vial).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer can be used for this purpose.

-

-

Separation of Undissolved Solids:

-

After the equilibration period, allow the solution to stand undisturbed to let the undissolved dye particles settle.

-

To ensure the complete removal of solid particles, centrifuge the suspension at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. For further purification, the supernatant can be passed through a syringe filter.

-

-

Quantification of Dissolved Dye:

-

Spectrophotometric Analysis: This is a common and effective method for determining the concentration of a colored compound.

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute, known concentration of this compound in the solvent of interest. Scan the absorbance of this solution across a range of wavelengths (e.g., 300-600 nm) to identify the λmax.

-

Prepare a Calibration Curve: Create a series of standard solutions of this compound with known concentrations in the same solvent. Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

Determine the Concentration of the Saturated Solution: Dilute the clear supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax and use the calibration curve to determine its concentration.

-

Calculate Solubility: Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/L or mg/mL.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a disperse dye.

Signaling Pathways and Logical Relationships

In the context of dye solubility studies, there are no direct biological signaling pathways to depict. However, a logical relationship diagram can illustrate the factors influencing the solubility of a disperse dye.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Disperse Yellow 163

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Yellow 163 (CAS No. 67923-43-7) is a synthetic dye belonging to the disperse class, characterized by its low water solubility and application in dyeing hydrophobic fibers such as polyester.[1] The monitoring of such dyes in consumer products and environmental samples is crucial due to potential health concerns, including allergic contact dermatitis and the possibility of them being precursors to carcinogenic aromatic amines. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) offers a robust and widely accessible technique for the separation, identification, and quantification of this compound. This document provides a detailed protocol for its analysis.

Experimental Protocols

Sample Preparation (from Textile Matrix)

This protocol outlines the extraction of this compound from a textile sample.

-

Sample Comminution: Cut a representative textile sample into small pieces (approximately 2 mm x 2 mm).

-

Extraction:

-

Weigh 1.0 g of the comminuted textile into a 50 mL conical flask.

-

Add 20 mL of methanol (B129727).

-

Sonicate for 30 minutes at 50°C in a water bath.[2]

-

Allow the mixture to cool to room temperature.

-

-

Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any solid matrix particles.[2][3]

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[2][3]

HPLC-DAD Instrumentation and Conditions

This method is designed for the separation and quantification of this compound.

-